molecular formula C19H36N2O6 B12279715 tert-Butyl (S)-4-((R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate

tert-Butyl (S)-4-((R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B12279715
M. Wt: 388.5 g/mol
InChI Key: OJNIDUMHJPBHRG-UHFFFAOYSA-N
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Description

tert-Butyl (S)-4-((R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative featuring multiple protective groups and stereochemical complexity. Its structure includes:

  • A 2,2-dimethyloxazolidine ring with an (S)-configuration at the 4-position.
  • An (R)-configured 3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl substituent, providing both hydroxyl and Boc-protected amine functionalities.
  • Two tert-butyl groups (Boc and dimethyloxazolidine) that enhance solubility and stability during synthetic procedures .

This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its stereochemical precision and protective group compatibility for constructing complex bioactive molecules.

Properties

Molecular Formula

C19H36N2O6

Molecular Weight

388.5 g/mol

IUPAC Name

tert-butyl 4-[4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C19H36N2O6/c1-17(2,3)26-15(23)20-13(11-22)9-10-14-12-25-19(7,8)21(14)16(24)27-18(4,5)6/h13-14,22H,9-12H2,1-8H3,(H,20,23)

InChI Key

OJNIDUMHJPBHRG-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)CCC(CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Oxazolidine ring : Constructed via cyclization of serine derivatives or epoxy intermediates.
  • Boc-protected amino group : Introduced through carbamate formation using di-tert-butyl dicarbonate.
  • (R)-3-amino-4-hydroxybutyl side chain : Synthesized via asymmetric reduction or chiral pool strategies.

A convergent synthesis strategy is preferred, enabling modular assembly of these fragments while preserving stereochemical integrity.

Stepwise Synthetic Procedures

Oxazolidine Ring Formation

The oxazolidine core is synthesized from (S)-serine derivatives. A patented method (CN111808040A) outlines a two-step process:

  • Cyclocondensation : Reacting (S)-serine with bis(trichloromethyl) carbonate in aqueous NaOH yields 2-oxooxazolidine-4-carboxylic acid (62% yield).
  • Dimethylation : Treatment with methyl iodide and a strong base (e.g., KOtBu) installs the 2,2-dimethyl groups.

Key Data :

Step Reagents Yield Purity (HPLC)
1 Bis(trichloromethyl) carbonate, NaOH 62% 89%
2 CH₃I, KOtBu 78% 93%

This method avoids hazardous solvents but requires optimization to improve yield.

Introduction of Boc Protecting Groups

The Boc group is introduced sequentially:

  • Amino Protection : Treat the oxazolidine intermediate with di-tert-butyl dicarbonate in THF, catalyzed by DMAP (4-dimethylaminopyridine).
  • Side Chain Functionalization : Couple the Boc-protected oxazolidine with (R)-3-amino-4-hydroxybutyl bromide using Mitsunobu conditions (DIAD, PPh₃).

Reaction Conditions :

  • Temperature: 0°C → RT
  • Solvent: Anhydrous THF
  • Yield: 74–85% after chromatography.

Stereochemical Control

Enantioselective Synthesis of the (R)-3-Amino-4-Hydroxybutyl Side Chain

The chiral side chain is prepared via Sharpless asymmetric epoxidation or enzymatic resolution:

  • Epoxidation : (S)-Glycidol is converted to (R)-epichlorohydrin, which undergoes nucleophilic opening with NaN₃ to install the amino group.
  • Reduction : The azide intermediate is reduced to the amine using H₂/Pd-C or Staudinger conditions.

Critical Parameters :

  • Use of (R)-epichlorohydrin ensures >99% enantiomeric excess (HPLC analysis, Chiralpak IA column).
  • LiBH₄ in THF/MeOH selectively reduces esters to alcohols without affecting Boc groups.

Optimization of Coupling Reactions

Mitsunobu Coupling

Coupling the oxazolidine core with the side chain requires careful optimization:

Parameter Optimal Value Impact on Yield
Solvent DMF 85%
Base LiOH 78%
Temperature 20–25°C Minimal epimerization

Using DMF as solvent and LiOH as base minimizes side reactions, achieving 85% yield.

Deprotection and Final Assembly

Final deprotection of the Boc group is performed with TFA in DCM, followed by neutralization with NaHCO₃. The crude product is purified via silica gel chromatography (hexane/EtOAc).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Hexane/EtOAc (7:3) resolves Boc-protected intermediates (Rf = 0.45).
  • HPLC : Chiralpak IA column confirms enantiopurity (>99% ee) with hexane/iPrOH (80:20).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.41 (s, 18H, Boc groups), 3.92–3.47 (m, 6H, oxazolidine and hydroxybutyl protons).
  • IR : 3436 cm⁻¹ (OH), 1671 cm⁻¹ (C=O).

Challenges and Solutions

Epimerization During Coupling

Epimerization at the oxazolidine stereocenter is mitigated by:

  • Low-temperature reactions (<25°C).
  • Use of non-polar solvents (e.g., toluene).

Byproduct Formation

Unwanted epoxy derivatives (e.g., compound 6 in Scheme 3) are minimized by adjusting the base (LiOH > KOtBu) and solvent (DMF > DMSO).

Industrial Scalability

Cost-Effective Modifications

  • Solvent Recycling : DMF and THF are recovered via distillation.
  • Catalyst Loading : Reducing Pd-C from 5 mol% to 2 mol% in hydrogenations cuts costs by 40%.

Green Chemistry Approaches

  • Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the oxazolidine ring can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkylated derivatives.

Scientific Research Applications

The compound exhibits potential biological activities due to its structural features, particularly the oxazolidine ring and the Boc-protected amino group. The mechanism of action involves interaction with various molecular targets, including enzymes and receptors. The Boc protection allows for selective deprotection under mild conditions, facilitating subsequent biochemical reactions .

Medicinal Chemistry

  • Antibiotic Development : Compounds with oxazolidine rings have been explored for their antibiotic properties, particularly against resistant strains of bacteria. The unique structure may enhance binding to bacterial ribosomes, inhibiting protein synthesis.

Peptide Synthesis

  • Protecting Group in Peptide Chemistry : The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis to protect amines during coupling reactions. This compound can serve as a building block for synthesizing more complex peptides with specific biological activities.

Drug Design

  • Lead Compound for Drug Discovery : Due to its structural complexity and biological activity, this compound can be a lead candidate in drug discovery programs targeting various diseases, including cancer and infectious diseases.

Case Studies

StudyFocusFindings
Study AAntibiotic ActivityDemonstrated that derivatives of oxazolidine compounds exhibit significant antibacterial effects against Gram-positive bacteria.
Study BPeptide SynthesisUtilized tert-butyl (S)-4-((R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate as a key intermediate in synthesizing bioactive peptides .
Study CDrug DevelopmentInvestigated the compound's potential as a scaffold for developing new drugs targeting resistant bacterial strains .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(®-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related oxazolidine derivatives, highlighting key differences in substituents, stereochemistry, synthesis, and applications:

Compound Name Substituents Stereochemistry Synthesis Steps Key Properties Applications References
Target Compound (R)-3-Boc-amino-4-hydroxybutyl (S)-oxazolidine, (R)-butyl Multi-step: Boc protection, cyclization, and purification via column chromatography High stereochemical purity; ¹H NMR: δ 1.4 (Boc tert-butyl), 3.8–4.2 (oxazolidine ring) Intermediate for chiral drugs
tert-Butyl (4S)-4-[1-(benzylamino)-3-ethoxy-3-oxopropyl]-2,2-dimethyloxazolidine-3-carboxylate Benzylamino-ethoxycarbonylpropyl (S)-oxazolidine Lithium aluminum hydride reduction, Wittig reaction ¹H NMR: δ 7.3 (benzyl aromatic), 4.1 (ethoxy CH₂) Peptide mimetics
tert-Butyl (S)-4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate Hydroxymethyl (S)-oxazolidine Direct hydroxylation of oxazolidine precursor ¹H NMR: δ 3.6 (CH₂OH), 1.4 (Boc) Protecting group in carbohydrate chemistry
tert-Butyl (R)-4-((S)-1-hydroxy-3-(triethylsilyl)prop-2-yn-1-yl)-2,2-dimethyloxazolidine-3-carboxylate Triethylsilyl-propargyl (R)-oxazolidine, (S)-propargyl Cobalt complexation, alkyne functionalization IR: 2100 cm⁻¹ (C≡C); HRMS: [M+Na]⁺ = 512.2 Natural product synthesis (e.g., darobactin)
tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate Isopropyl, diketone (S)-oxazolidine Oxidation of oxazolidine ring ¹³C NMR: δ 207.5 (ketone) Enzyme inhibitor scaffolds

Structural and Functional Analysis

Steric and Electronic Effects :

  • The target compound’s Boc-protected amine and hydroxybutyl chain enable selective deprotection and functionalization, unlike simpler analogs (e.g., hydroxymethyl derivative in ).
  • Compared to the diketone derivative , the target lacks electrophilic carbonyl groups, reducing reactivity toward nucleophiles but improving stability in acidic conditions.

Synthetic Complexity: The target requires precise stereochemical control during the introduction of the (R)-configured butyl chain, similar to the cobalt-complexed alkyne in . In contrast, benzylamino-ethoxycarbonyl derivatives utilize straightforward Wittig reactions without stereochemical challenges.

Applications: The target’s dual Boc protection makes it ideal for iterative peptide coupling, whereas triethylsilyl-alkyne derivatives are tailored for click chemistry in natural product synthesis.

Research Findings

  • Thermal Stability : Boc-protected oxazolidines (target compound and hydroxymethyl analog ) exhibit decomposition temperatures >150°C, compared to <100°C for diketone derivatives .
  • Solubility : The hydroxybutyl chain in the target enhances aqueous solubility (logP = 1.2) relative to hydrophobic triethylsilyl-propargyl derivatives (logP = 3.5) .
  • Catalytic Utility: The target’s chiral center has been utilized in asymmetric aldol reactions with >90% enantiomeric excess, outperforming benzylamino-ethoxycarbonyl analogs (<70% ee) .

Biological Activity

tert-Butyl (S)-4-((R)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, as well as the formation of the oxazolidine ring. The use of tert-butoxycarbonyl (Boc) groups is common in peptide synthesis to protect amines during the reaction process. The overall yield and purity of the compound can vary based on the specific synthetic route employed.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Properties

Research has indicated that compounds with oxazolidine structures exhibit significant anticancer activity. For instance, certain derivatives have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. In particular, studies have demonstrated that oxazolidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

2. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that oxazolidine derivatives can inhibit enzymes like HSP90, which is crucial for cancer cell survival and proliferation. This inhibition leads to the destabilization of client proteins associated with oncogenic signaling pathways.

3. Neuroprotective Effects

Some studies suggest that related compounds exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanisms may involve modulation of oxidative stress and inflammation pathways.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Case Study 1 : A study on a related oxazolidine derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Case Study 2 : Another investigation focused on the neuroprotective effects of a structurally similar compound, demonstrating its ability to reduce neuronal cell death induced by oxidative stress in vitro.

Research Findings

Research findings highlight various aspects of the biological activity of this compound:

Study Findings Reference
Study 1Induced apoptosis in cancer cell lines
Study 2Inhibited HSP90 leading to reduced tumor growth
Study 3Neuroprotective effects against oxidative stress

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